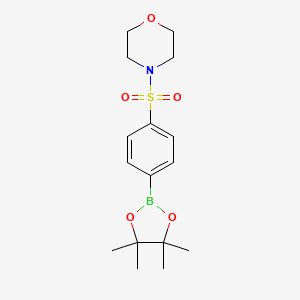

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-5-7-14(8-6-13)24(19,20)18-9-11-21-12-10-18/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKDMJEHZLGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. It also includes detailed, generalized experimental protocols relevant to the characterization and synthesis of this and similar compounds.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1401222-64-7 | [1] |

| Molecular Formula | C₁₆H₂₄BNO₅S | [2] |

| Molecular Weight | 353.24 g/mol | [2] |

| Melting Point | 160 - 170 °C | [1] |

| Boiling Point | Data not available | |

| Appearance | White to off-white solid (typical for similar compounds) | |

| Solubility | Data not available. Generally, pinacol esters of phenylboronic acids exhibit better solubility in organic solvents than the parent boronic acids.[3] | |

| Storage Conditions | Short term: -4°C; Long term: -20°C | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of physical properties and a general synthesis method for related compounds are provided below. These are representative methodologies and may require optimization for the specific compound of interest.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary tube method.

Principle: A small, powdered sample of the organic compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. A qualitative assessment of solubility in various solvents can provide insights into the compound's polarity and functional groups.

Principle: A small, measured amount of the solute is mixed with a measured amount of a solvent to determine if a homogeneous solution is formed.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of the solid compound into a test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, acetone, hexane) to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant portion of the solid remains, it is considered insoluble or sparingly soluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.

General Synthesis of Arylboronic Acid Pinacol Esters

Arylboronic acid pinacol esters are commonly synthesized through the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂).

Reaction Scheme:

Ar-X + (pin)B-B(pin) --[Pd catalyst, base]--> Ar-B(pin) + X-B(pin)

Where:

-

Ar-X = Aryl halide or triflate (e.g., 4-bromophenylsulfonylmorpholine)

-

(pin)B-B(pin) = Bis(pinacolato)diboron

-

Pd catalyst = e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand

-

Base = e.g., KOAc, K₃PO₄

-

Solvent = e.g., Dioxane, Toluene, DMF

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (e.g., 2-5 mol%), and a suitable base (e.g., 3.0 eq).

-

Solvent Addition: Anhydrous solvent is added to the flask via syringe.

-

Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110°C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure arylboronic acid pinacol ester.

Visualizations

The following diagrams illustrate a general experimental workflow for the synthesis of arylboronic acid pinacol esters and a conceptual signaling pathway where such compounds might be utilized based on existing research on related molecules.

Caption: General workflow for the synthesis of arylboronic acid pinacol esters.

Caption: Conceptual pathway of proteasome inhibition by a boronic acid compound.

References

An In-depth Technical Guide to the Synthesis of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(morpholinosulfonyl)phenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this document outlines a robust two-step pathway. The synthesis involves the initial preparation of an intermediate, N-(4-bromophenyl)morpholine-4-sulfonamide, followed by a palladium-catalyzed Miyaura borylation to yield the final product. This guide furnishes detailed, adaptable experimental protocols for each step, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

Arylboronic acids and their pinacol esters are of paramount importance in modern organic synthesis, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The title compound, this compound, incorporates a morpholinosulfonyl moiety, a common pharmacophore in drug discovery, making it a highly desirable building block for the synthesis of novel therapeutic agents. This guide addresses the current gap in readily available synthetic procedures by proposing and detailing a feasible and efficient two-step synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the following two-step sequence:

Step 1: Synthesis of N-(4-bromophenyl)morpholine-4-sulfonamide. This initial step involves the formation of a sulfonamide bond between 4-bromoaniline and morpholine-4-sulfonyl chloride.

Step 2: Miyaura Borylation. The intermediate, N-(4-bromophenyl)morpholine-4-sulfonamide, is then subjected to a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron to introduce the pinacol boronate ester functionality.

A schematic representation of this synthetic workflow is provided below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-bromophenyl)morpholine-4-sulfonamide

This procedure details the formation of the sulfonamide intermediate.

3.1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromoaniline | 98% | Sigma-Aldrich |

| Morpholine-4-sulfonyl chloride | 97% | Commercially Available |

| Pyridine | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Brine | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar |

3.1.2. Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

In a separate flask, dissolve morpholine-4-sulfonyl chloride (1.1 eq) in anhydrous DCM.

-

Add the morpholine-4-sulfonyl chloride solution dropwise to the 4-bromoaniline solution at 0 °C over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-(4-bromophenyl)morpholine-4-sulfonamide by recrystallization or column chromatography.

3.1.3. Quantitative Data (Exemplary)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |

| 4-Bromoaniline | 172.03 | 0.058 | 10.0 | - | 1.0 |

| Morpholine-4-sulfonyl chloride | 185.63 | 0.064 | 11.9 | - | 1.1 |

| Pyridine | 79.10 | 0.070 | 5.5 | 5.6 | 1.2 |

| Dichloromethane | - | - | - | 200 | - |

| Product (Theoretical Yield) | 321.19 | 0.058 | 18.6 | - | - |

Note: The above quantities are exemplary and can be scaled as needed. The actual yield will vary depending on experimental conditions.

Step 2: Miyaura Borylation for the Synthesis of this compound

This procedure describes the palladium-catalyzed conversion of the sulfonamide intermediate to the desired boronic acid pinacol ester.[1][2][3]

3.2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-(4-bromophenyl)morpholine-4-sulfonamide | - | Synthesized in Step 1 |

| Bis(pinacolato)diboron (B₂pin₂) | 99% | Oakwood Chemical |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 98% | Strem Chemicals |

| Potassium Acetate (KOAc) | 99% | J.T. Baker |

| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | VWR |

| Celite® | - | Sigma-Aldrich |

3.2.2. Procedure

-

To a Schlenk flask, add N-(4-bromophenyl)morpholine-4-sulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous and degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

3.2.3. Quantitative Data (Exemplary)

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents |

| N-(4-bromophenyl)morpholine-4-sulfonamide | 321.19 | 0.031 | 10.0 | 1.0 |

| Bis(pinacolato)diboron | 253.94 | 0.034 | 8.7 | 1.1 |

| Potassium Acetate | 98.14 | 0.093 | 9.1 | 3.0 |

| PdCl₂(dppf) | 816.64 | 0.00093 | 0.76 | 0.03 |

| 1,4-Dioxane | - | - | - | - |

| Product (Theoretical Yield) | 369.28 | 0.031 | 11.4 | - |

Note: The above quantities are exemplary and can be scaled as needed. The actual yield will vary depending on experimental conditions.

Signaling Pathways and Logical Relationships

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined two-step procedure, researchers and drug development professionals can efficiently access this valuable building block for their synthetic endeavors. The provided experimental protocols and quantitative data serve as a solid foundation for laboratory work, while the visual representations of the synthetic workflow and catalytic cycle offer enhanced clarity and understanding of the chemical processes involved. The adaptability of these protocols allows for scalability and modification to suit specific research needs.

References

An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester

CAS Number: 1401222-64-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a bifunctional organic compound of increasing interest in chemical biology, medicinal chemistry, and materials science. Its unique structure, incorporating a phenylboronic acid pinacol ester, a sulfonamide linker, and a morpholine moiety, offers a versatile platform for the development of novel chemical probes, therapeutic agents, and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in proteomics research and as a potential reactive oxygen species (ROS)-responsive agent.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1401222-64-7 | [1] |

| Molecular Formula | C₁₆H₂₄BNO₅S | [1] |

| Molecular Weight | 353.24 g/mol | [1] |

| Appearance | Solid / Powder | General Supplier Information |

| Storage Conditions | -20°C for long-term storage | General Supplier Information |

Synthesis and Reactivity

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, starting from a commercially available precursor.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Miyaura Borylation (General)

This protocol is a generalized procedure for the palladium-catalyzed borylation of an aryl halide and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (e.g., 4-(4-bromophenylsulfonyl)morpholine) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent and Degassing: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity and Stability

A crucial aspect of phenylboronic acid pinacol esters is their susceptibility to hydrolysis to the corresponding boronic acid, especially under physiological pH conditions.[3] The rate of this hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring.[3] This property is particularly relevant for its potential biological applications.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its chemical structure suggests utility in several key areas of research.

Proteomics and Chemical Biology

Commercial suppliers indicate that this compound is intended for proteomics research. Boronic acids are known to interact reversibly with diols, a feature present in many biomolecules, including glycoproteins. This interaction can be exploited for the development of probes for activity-based protein profiling or for the enrichment of specific classes of proteins from complex biological samples.

Suzuki-Miyaura Cross-Coupling Reactions

As a boronic acid pinacol ester, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The morpholinosulfonylphenyl moiety can be incorporated into larger molecules, potentially imparting desirable pharmacokinetic properties or acting as a key pharmacophore.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Potential as a ROS-Responsive Moiety

Phenylboronic acids and their esters can react with hydrogen peroxide (H₂O₂), a major reactive oxygen species, leading to the cleavage of the carbon-boron bond to form a phenol.[5] This reactivity has been harnessed to create ROS-responsive drug delivery systems and diagnostic probes.[6][7] Elevated levels of ROS are a hallmark of various pathological conditions, including inflammation and cancer.[8]

The following diagram illustrates the proposed mechanism for the ROS-mediated cleavage of a phenylboronic acid pinacol ester.

Caption: ROS-mediated cleavage of a phenylboronic acid ester.

This characteristic suggests that this compound could be a valuable building block for designing prodrugs or diagnostic agents that are activated in a ROS-rich microenvironment.

Conclusion

This compound is a versatile chemical entity with significant potential in various fields of chemical and biological research. Its utility as a building block in Suzuki-Miyaura coupling is well-established for this class of compounds. While its direct applications in proteomics and as a ROS-responsive agent are still emerging, the inherent reactivity of the phenylboronic acid pinacol ester moiety provides a strong rationale for its exploration in these areas. Further research is warranted to fully elucidate its biological activity and to develop specific experimental protocols for its application. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool for the synthesis of novel molecules with tailored properties.

References

- 1. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species are responsible for the cell aggregation and production of pro-inflammatory mediators in phorbol ester (PMA)-treated U937 cells on gelatin-coated dishes through upregulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, with the CAS number 1401222-64-7 and molecular formula C16H24BNO5S, is a specialized organic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a trifunctional molecule, it incorporates a morpholine moiety, a sulfonyl linker, and a versatile boronic acid pinacol ester group. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its structure, physicochemical properties, a generalized synthesis protocol, and its potential applications in the development of novel therapeutic agents.

Core Structure and Properties

The molecular structure of this compound is characterized by a central phenyl ring substituted with a morpholinosulfonyl group and a pinacol boronic ester. The morpholine ring is a saturated heterocycle known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The sulfonyl group acts as a stable and synthetically versatile linker. The pinacol boronic ester is a key functional group that enables carbon-carbon bond formation via the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.[3][4]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 3-(Morpholinosulfonyl)phenylboronic acid pinacol ester |

| CAS Number | 1401222-64-7[1][2] | 1198804-92-0[5] |

| Molecular Formula | C16H24BNO5S[1] | C16H24BNO5S[5] |

| Molecular Weight | 353.24 g/mol | 353.24 g/mol [5] |

Synthesis

Generalized Experimental Protocol: Miyaura Borylation

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

-

4-Bromo-N-morpholinosulfonylbenzene (starting material)

-

Bis(pinacolato)diboron (B2pin2)

-

Palladium(II) acetate [Pd(OAc)2] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2]

-

Potassium acetate (KOAc) or another suitable base

-

Anhydrous 1,4-dioxane or another suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 4-bromo-N-morpholinosulfonylbenzene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

Applications in Drug Discovery

The primary application of this compound is as a building block in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular scaffolds found in many drug candidates.[7][8]

Role of the Constituent Moieties

-

Boronic Acid Pinacol Ester: This functional group is the reactive handle for the Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond with a variety of aryl or vinyl halides or triflates. Pinacol esters offer improved stability and ease of handling compared to the corresponding free boronic acids.[3]

-

Sulfonyl Group: The sulfonyl group is a key structural motif in many pharmaceuticals and can act as a hydrogen bond acceptor, influencing the binding of a molecule to its biological target.[9] It also provides a stable linkage between the phenyl ring and the morpholine moiety.

-

Morpholine Group: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the physicochemical properties of a compound, such as increasing aqueous solubility and improving its metabolic profile, which are crucial for oral bioavailability.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a target biaryl compound.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its trifunctional nature, combining the advantageous properties of a morpholine ring, a sulfonyl linker, and a boronic acid pinacol ester, makes it an attractive starting material for the construction of novel biaryl compounds through Suzuki-Miyaura cross-coupling. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. scbt.com [scbt.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, with a focus on its solubility characteristics, experimental protocols for solubility determination, and its emerging role in advanced therapeutic applications.

Section 1: Solubility Profile

Generally, boronic acid pinacol esters exhibit enhanced solubility in organic solvents compared to their corresponding free boronic acids.[1][2][3] The pinacol group masks the polar boronic acid moiety, rendering the molecule more compatible with a range of organic solvents. The morpholinosulfonyl and phenyl groups also contribute to the overall lipophilicity of the molecule.

Table 1: Qualitative Solubility of Phenylboronic Acid Pinacol Esters in Common Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Chlorinated | Chloroform, Dichloromethane | High | The non-polar nature of these solvents aligns well with the overall lipophilicity of the ester.[1][2][3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can engage in hydrogen bonding with the sulfonyl group, aiding dissolution. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of ketones allows for effective solvation of the molecule.[1][2] |

| Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | The presence of the polar morpholinosulfonyl group may limit solubility in non-polar hydrocarbon solvents.[1][2][3] |

| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group of alcohols can interact with the polar functionalities of the molecule. |

| Water | Very Low | The large organic backbone of the molecule is expected to make it poorly soluble in water.[4] |

Note: This table provides an estimated qualitative summary based on the known behavior of structurally similar compounds. Experimental verification is necessary for precise solubility determination.

Section 2: Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acid esters in organic solvents is the dynamic (or synthetic) method .[1][2][3] This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A series of samples with known compositions of the solute (this compound) and a chosen solvent are prepared. Each sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat for precise temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance for accurate weighing

-

Optional: Luminance probe or turbidimeter for automated detection of dissolution

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the glass vessel.

-

Heating and Observation: Place the vessel in the thermostat and begin heating at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with continuous stirring.

-

Endpoint Determination: Visually observe the mixture for the disappearance of the last solid particles. Alternatively, use a luminance probe to detect the change in light transmission as the solution becomes clear.

-

Record Temperature: Record the temperature at which complete dissolution occurs.

-

Repeat: Repeat steps 1-4 for a range of solute-solvent compositions to generate a comprehensive solubility dataset.

-

Data Analysis: Plot the mole fraction (or concentration) of the solute against the corresponding solubility temperature to obtain the solubility curve.

Section 3: Application in Advanced Therapeutics - A Signaling Pathway Perspective

Recent research has highlighted the potential of phenylboronic acid pinacol esters in the development of sophisticated drug delivery systems, particularly for diseases characterized by high levels of reactive oxygen species (ROS), such as periodontitis.[5][6] The boronic ester moiety can act as a ROS-responsive trigger for drug release.

The following diagram illustrates a conceptual workflow for a ROS-responsive nanoparticle system utilizing a phenylboronic acid pinacol ester for the targeted treatment of periodontitis.

Caption: ROS-Responsive Nanoparticle Workflow for Periodontitis Treatment.

The inflammatory cascade in periodontitis is a complex process involving the host's immune response to bacterial challenge.[7][8][9][10][11] This response leads to the production of various pro-inflammatory mediators and reactive oxygen species.

The diagram below outlines a simplified inflammatory pathway in periodontitis.

Caption: Simplified Inflammatory Pathway in Periodontitis.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory and immune pathways in the pathogenesis of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammatory and immune pathways in the pathogenesis of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dentalcare.com [dentalcare.com]

- 10. Frontiers | Inflammation in Periodontal Disease: Possible Link to Vascular Disease [frontiersin.org]

- 11. Frontiers | Periodontal Inflammation and Systemic Diseases: An Overview [frontiersin.org]

Commercial Availability and Technical Profile of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester

For Immediate Release

[City, State] – [Date] – 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, a key building block in pharmaceutical and materials science research, is commercially available from several chemical suppliers. This technical guide provides an in-depth overview of its properties, commercial availability, and potential applications for researchers, scientists, and drug development professionals.

Commercial Availability

This compound, identified by CAS number 1401222-64-7, is available for purchase from a range of specialty chemical suppliers.[1][2][3][4][5] Notable vendors include Frontier Specialty Chemicals, Santa Cruz Biotechnology (SCBT), and Abound Chem.[1][2][3] The compound is typically offered in research quantities, with pricing varying by supplier and quantity.

Physicochemical Properties

While detailed experimental data for this specific compound is not widely published, its general properties can be inferred from its structure and data available for analogous compounds. A summary of key identifiers is provided in Table 1.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 1401222-64-7 | [1][2][5] |

| Molecular Formula | C₁₆H₂₄BNO₅S | [1] |

| Molecular Weight | 353.24 g/mol | Inferred |

| Purity | Typically ≥97% | [3] |

Synthesis and Characterization

Postulated Synthetic Pathway

The synthesis likely involves a Miyaura borylation reaction. This common and robust method couples a suitable aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Caption: Postulated synthetic workflow for this compound.

General Experimental Protocol for Miyaura Borylation (Hypothetical)

Materials:

-

4-(Morpholinosulfonyl)bromobenzene (1 equivalent)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Potassium acetate, 3 equivalents)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Morpholinosulfonyl)bromobenzene, bis(pinacolato)diboron, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for the prescribed reaction time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired this compound.

Note: This is a generalized protocol and would require optimization for this specific substrate.

Applications in Research and Development

Arylboronic acid pinacol esters are exceptionally versatile reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a coupling partner to introduce the 4-(morpholinosulfonyl)phenyl moiety into a target molecule. This is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates. The morpholine and sulfonyl groups can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.

Caption: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.

Potential in Drug Discovery

The morpholinosulfonyl pharmacophore is present in a number of biologically active compounds. The ability to readily install this functional group using the title boronic ester makes it a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals interested in the procurement and application of this compound. While specific experimental data is limited, the established reactivity of arylboronic esters provides a strong basis for its successful utilization in synthetic chemistry.

References

- 1. scbt.com [scbt.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. aboundchem.com [aboundchem.com]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine-ECHO CHEMICAL CO., LTD. [echochemical.com]

The Unseen Architect: Unraveling the Role of the Morpholinosulfonyl Group in Boronic Ester-Based Proteasome Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their ester derivatives have emerged as a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. The remarkable success of bortezomib, the first-in-class proteasome inhibitor, has paved the way for a new generation of boronic acid-based therapeutics for the treatment of multiple myeloma and other malignancies. Within this class of compounds, subtle structural modifications can dramatically influence potency, selectivity, and pharmacokinetic properties. This technical guide delves into the pivotal role of a specific, yet often overlooked, functional group: the morpholinosulfonyl moiety. By examining its impact on the chemical and biological properties of boronic esters, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation targeted therapies.

Core Principles: The Boronic Acid Pharmacophore

The therapeutic efficacy of boronic acid-based proteasome inhibitors stems from the unique reactivity of the boron atom. The vacant p-orbital of the boronic acid group allows for a reversible covalent interaction with the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome. This interaction forms a stable tetrahedral boronate adduct, effectively blocking the proteolytic activity of the proteasome and leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.

The Morpholinosulfonyl Group: A Key Modulator of Activity and Physicochemical Properties

The incorporation of a morpholinosulfonyl group, as seen in the clinical-stage proteasome inhibitor Delanzomib (CEP-18770), is a strategic design element that imparts several advantageous properties to the boronic ester scaffold. This functional group is a composite of a morpholine ring and a sulfonyl group, each contributing distinct characteristics.

Physicochemical Contributions

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to enhance the physicochemical properties of drug candidates. Its inclusion can lead to:

-

Improved Aqueous Solubility: The polar nature of the morpholine ring, with its oxygen and nitrogen atoms, can significantly enhance the water solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.[1][2]

-

Enhanced Cell Permeability: The morpholine moiety can favorably modulate a compound's lipophilicity and hydrogen bonding capacity, striking a balance that facilitates passive diffusion across cellular membranes.[2]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can contribute to a longer plasma half-life of the drug.[2]

The sulfonyl group, a strong electron-withdrawing moiety, further influences the molecule's properties by:

-

Modulating Acidity: The electron-withdrawing nature of the sulfonyl group can influence the pKa of the boronic acid, potentially optimizing its reactivity and binding affinity at physiological pH.

-

Acting as a Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can participate in hydrogen bonding interactions with the target protein, thereby increasing binding affinity and specificity.

Impact on Biological Activity

The synergistic combination of the morpholine and sulfonyl groups in the morpholinosulfonyl moiety has a profound impact on the biological activity of boronic ester proteasome inhibitors.

-

Enhanced Potency and Binding Kinetics: The morpholinosulfonyl group can contribute to a slower dissociation rate of the inhibitor from the proteasome. For instance, Delanzomib exhibits a significantly slower dissociation half-time from the 20S proteasome compared to other boronic acid inhibitors, which may contribute to a more sustained inhibition of proteasome activity in tumor cells.

-

Improved Selectivity: The specific steric and electronic properties of the morpholinosulfonyl group can lead to a more favorable interaction with the binding pocket of the proteasome, potentially enhancing selectivity for the target enzyme over other cellular proteases.

Quantitative Data Summary

To illustrate the impact of the morpholinosulfonyl group, the following tables summarize key quantitative data for Delanzomib (CEP-18770) and comparator compounds.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Delanzomib (CEP-18770) | Chymotrypsin-like (β5) | 3.8 | - | [3] |

| Bortezomib | Chymotrypsin-like (β5) | 0.6 | - | - |

| Ixazomib | Chymotrypsin-like (β5) | 3.4 | - | - |

| Compound | Parameter | Value | Species | Reference |

| Delanzomib (CEP-18770) | Terminal plasma half-life | 62.0 ± 43.5 h | Human | [1] |

| Delanzomib (CEP-18770) | Cmax (at 1.8 mg/m²) | 557.3 ng/mL (1.3 µM) | Human | [1] |

| Ixazomib | Terminal plasma half-life | 3.6 - 11.3 days | Human | [1] |

| Compound | Dissociation Half-Time from 20S Proteasome | Reference |

| Delanzomib | > 20-fold slower than Ixazomib | [2] |

| Ixazomib | Fastest dissociating | [2] |

Experimental Protocols

Proteasome Inhibition Assay (Fluorogenic Substrate-Based)

This protocol outlines a general method for determining the inhibitory activity of compounds against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., Delanzomib) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add a solution of purified 20S proteasome to each well.

-

Add the diluted test compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Permeability Assay (Caco-2 Transwell Model)

This protocol describes a common in vitro method to assess the intestinal permeability of a drug candidate.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size) in 12- or 24-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

Test compound dissolved in transport buffer

-

LC-MS/MS system for compound quantification

Procedure:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with transport buffer.

-

To measure apical-to-basolateral (A-to-B) permeability, add the test compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

-

To measure basolateral-to-apical (B-to-A) permeability, add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

-

Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by morpholinosulfonyl-containing boronic esters and a generalized experimental workflow.

Figure 1: The Ubiquitin-Proteasome Pathway and its inhibition by morpholinosulfonyl boronic esters.

Figure 2: A generalized workflow for the preclinical evaluation of boronic ester proteasome inhibitors.

Conclusion

The morpholinosulfonyl group is a powerful and versatile component in the design of boronic ester-based proteasome inhibitors. Its ability to favorably modulate key physicochemical properties such as solubility and cell permeability, coupled with its contribution to enhanced binding affinity and slower dissociation from the target, underscores its importance in achieving potent and drug-like candidates. The clinical development of Delanzomib serves as a testament to the successful application of this strategy. As the quest for more effective and safer cancer therapeutics continues, a deeper understanding of the structure-activity relationships of such functional groups will be paramount in guiding the rational design of the next generation of proteasome inhibitors. This technical guide provides a foundational understanding for researchers to leverage the unique attributes of the morpholinosulfonyl moiety in their drug discovery endeavors.

References

- 1. Oral Proteasomal Inhibitors Ixazomib, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. | Semantic Scholar [semanticscholar.org]

The Strategic Advantage of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics with optimized efficacy, safety, and pharmacokinetic profiles. Among the vast arsenal of chemical reagents, 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester has emerged as a particularly advantageous scaffold. This technical guide provides an in-depth analysis of the core attributes of this reagent, elucidating the synergistic benefits conferred by its constituent moieties—the morpholine, the sulfonyl group, and the phenylboronic acid pinacol ester—in the context of medicinal chemistry.

Deciphering the Molecular Advantages: A Trifecta of Functionality

The utility of this compound in drug design stems from the unique and complementary properties of its three key components. The convergence of these functionalities in a single, stable, and synthetically versatile molecule provides a powerful tool for medicinal chemists to address common challenges in drug development, such as metabolic instability, poor solubility, and off-target effects.

The Morpholine Moiety: A "Privileged" Pharmacophore for Enhanced Pharmacokinetics

The morpholine ring is widely recognized as a "privileged" structure in medicinal chemistry, frequently incorporated into approved and experimental drugs to bestow favorable physicochemical and metabolic properties.[1] Its presence can lead to:

-

Improved Solubility and Permeability: The weak basicity of the morpholine nitrogen, coupled with the polarity of the oxygen atom, can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[2]

-

Enhanced Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, which can improve a drug candidate's half-life and bioavailability.[3]

-

Favorable Physicochemical Properties: Incorporation of a morpholine group can modulate a molecule's pKa and lipophilicity, contributing to a more desirable overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][4]

-

Potency and Selectivity: The morpholine ring can participate in crucial hydrogen bonding and hydrophobic interactions within the target protein's binding site, enhancing potency and selectivity.[5]

The Sulfonyl Group: A Linchpin for Potency and Stability

The sulfonyl group serves as a critical linker and a key pharmacophoric element, offering several advantages:

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, facilitating tight binding to biological targets.[1]

-

Metabolic Resistance: The sulfonyl group is metabolically stable and can be strategically placed to block labile sites in a molecule, thereby prolonging its duration of action.[1][6]

-

Modulation of Physicochemical Properties: As a polar, electron-withdrawing group, the sulfonyl moiety can influence a molecule's solubility, acidity, and electronic distribution.[1][6]

-

Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups, such as amides or esters, to improve metabolic stability while maintaining or enhancing biological activity.

The Phenylboronic Acid Pinacol Ester: A Gateway to Molecular Diversity

The phenylboronic acid pinacol ester is a cornerstone of modern synthetic chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This functionality provides:

-

Versatile and Efficient Coupling: It enables the facile and high-yielding formation of carbon-carbon bonds, allowing for the straightforward synthesis of complex biaryl structures, which are common motifs in bioactive molecules.[7][8]

-

Stability and Ease of Handling: The pinacol ester form of the boronic acid offers enhanced stability and is generally a crystalline solid, making it easier to handle and store compared to the corresponding free boronic acid.

-

Broad Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its tolerance of a wide array of functional groups, allowing for its application late in a synthetic sequence without the need for extensive protecting group strategies.[8]

The logical synergy of these components is a key advantage of using this compound in drug discovery programs.

Caption: Synergistic contributions of the core moieties to key medicinal chemistry advantages.

Case Study: Synthesis of GPR119 Agonists for Type 2 Diabetes

While specific examples utilizing this compound are not extensively documented in publicly available literature, a study on the synthesis of G protein-coupled receptor 119 (GPR119) agonists using the closely related analog, 4-(Methylsulfonyl)phenylboronic acid , provides a compelling case for the utility of this class of reagents. GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[9]

In a reported study, 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were synthesized and evaluated as GPR119 agonists. The 4-(methylsulfonyl)phenyl moiety was introduced via a Suzuki-Miyaura coupling reaction, highlighting the synthetic accessibility of this scaffold. The resulting compounds demonstrated potent agonistic activity.

Quantitative Data from GPR119 Agonist Synthesis (Analogous Reagent)

| Compound ID | Target | Assay Type | EC50 (nM) |

| 19 | GPR119 | cAMP | 75 |

| 20 | GPR119 | cAMP | 25 |

Note: This data is for compounds synthesized using 4-(methylsulfonyl)phenylboronic acid, a close structural analog of this compound.

This case study underscores the potential of sulfonyl-substituted phenylboronic acids in the rapid generation of potent and potentially metabolically stable drug candidates. The morpholine-containing title compound of this guide would be expected to further enhance the pharmacokinetic properties of such molecules.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is the primary application for this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

This compound (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) (this cycle is repeated three times).

-

The anhydrous, deoxygenated solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Context: GPR119

The GPR119 receptor, a target for which sulfonyl-containing phenylboronic acids have been used to synthesize agonists, is a Class A G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that is highly relevant to glucose homeostasis.

Caption: Simplified GPR119 signaling pathway upon agonist binding.

Upon binding of an agonist, GPR119 couples to the Gαs protein, which in turn activates adenylyl cyclase.[9][10][11] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which subsequently activates Protein Kinase A (PKA).[9] Activated PKA then promotes the secretion of insulin from pancreatic β-cells and incretin hormones like GLP-1 and GIP from intestinal L- and K-cells, respectively.[10][11]

Conclusion

This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. The integration of a pharmacokinetic-enhancing morpholine moiety, a potency- and stability-promoting sulfonyl group, and a synthetically versatile phenylboronic acid pinacol ester provides a powerful platform for the efficient discovery and development of novel drug candidates. While direct, extensive literature on this specific reagent is emerging, the demonstrated success of close structural analogs in synthesizing potent bioactive molecules, such as GPR119 agonists, strongly supports its potential. Researchers and drug development professionals can leverage the unique combination of properties offered by this reagent to address key challenges in the creation of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, boronic acid derivatives, particularly their pinacol esters, have emerged as indispensable tools for medicinal chemists. This technical guide focuses on the applications of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester , a key reagent in the synthesis of targeted therapies, with a particular emphasis on its role in the development of IRAK4 inhibitors for inflammatory diseases and oncology.

Core Applications in Medicinal Chemistry

This compound serves as a crucial building block for introducing the 4-(morpholinosulfonyl)phenyl moiety into target molecules. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The stability and handling advantages of the pinacol ester form make it a preferred reagent in complex synthetic pathways.

A significant application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in a variety of inflammatory disorders and certain cancers.

Case Study: Synthesis of IRAK4 Inhibitors

A notable example of the application of this compound is in the preparation of a series of IRAK4 inhibitors as described in patent WO2020081723A1. These compounds are being investigated for the treatment of conditions such as arthritis, inflammatory bowel disease, and certain lymphomas.

Experimental Protocols

General Synthetic Procedure for IRAK4 Inhibitors via Suzuki-Miyaura Coupling:

The synthesis involves the coupling of a halogenated heterocyclic core with this compound.

-

Reaction Components:

-

Halogenated heterocyclic core (e.g., a chlorinated pyrazolopyrimidine derivative)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 equivalents)

-

Base (e.g., K₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a degassed solution of the halogenated heterocyclic core in a 1,4-dioxane/water mixture are added this compound, the palladium catalyst, and the base.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for 2-12 hours.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired IRAK4 inhibitor.

-

Quantitative Data: IRAK4 Inhibition

The following table summarizes the in vitro potency of exemplary compounds synthesized using this compound, as reported in patent WO2020081723A1. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against the IRAK4 enzyme.

| Compound Example | Molecular Structure Snippet (Highlighting the incorporated moiety) | IRAK4 IC50 (nM) |

| Example 1 | ...-N-(pyrazolopyrimidine)-[4-(morpholinosulfonyl)phenyl]-... | < 10 |

| Example 2 | ...-N-(pyrrolopyrimidine)-[4-(morpholinosulfonyl)phenyl]-... | < 10 |

| Example 3 | ...-N-(imidazopyridazine)-[4-(morpholinosulfonyl)phenyl]-... | < 50 |

| Example 4 | ...-N-(triazolopyridine)-[4-(morpholinosulfonyl)phenyl]-... | < 20 |

Note: The molecular structure snippets are illustrative and represent the general scaffold.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

IRAK4 is a key upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines. Inhibition of IRAK4 blocks this entire downstream cascade.

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Workflow for IRAK4 Inhibitor Synthesis and Evaluation

The following diagram illustrates the typical workflow from chemical synthesis to biological evaluation for the development of IRAK4 inhibitors using this compound.

Caption: Workflow for IRAK4 Inhibitor Development.

Conclusion

This compound is a valuable and highly utilized reagent in modern drug discovery. Its primary application as a partner in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules, most notably potent IRAK4 inhibitors. The morpholinosulfonylphenyl moiety introduced by this reagent appears to be a key structural feature for achieving high inhibitory potency against this critical therapeutic target. The continued use of this building block is anticipated to contribute to the development of novel treatments for a range of inflammatory diseases and cancers.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a valuable building block in drug discovery, as the morpholinosulfonyl moiety can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule. However, as an electron-deficient boronic ester, its reactivity in Suzuki couplings can be challenging due to a slower transmetalation step. These application notes provide an overview of the key considerations and detailed protocols for the successful Suzuki coupling of this compound with various aryl and heteroaryl halides.

Key Considerations for a Successful Coupling

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the morpholinosulfonyl group decreases the nucleophilicity of the boronic ester, which can hinder the crucial transmetalation step in the catalytic cycle.

Catalyst and Ligand Selection: For challenging, electron-deficient coupling partners, highly active palladium catalysts and electron-rich, sterically bulky phosphine ligands are generally preferred. Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential for achieving high yields.

Base Selection: The choice of base is critical for activating the boronic ester and facilitating the catalytic cycle. The base strength and solubility can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Solvent System: The solvent plays a crucial role in dissolving the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents, often in combination with water, are commonly employed.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.

Reaction Scheme:

Caption: General Suzuki Coupling Reaction.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Heteroaryl Chlorides

This protocol utilizes a more active catalyst system that can be effective for less reactive heteroaryl chlorides.

Materials:

-

This compound (1.5 equiv)

-

Heteroaryl chloride (1.0 equiv)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Solvent (e.g., Toluene/H₂O, 10:1 v/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and ligand to a dry reaction vessel.

-

Add the heteroaryl chloride, this compound, and the base.

-

Add the degassed solvent system.

-

Seal the vessel and heat the reaction mixture with vigorous stirring (typically 100-120 °C).

-

Monitor the reaction progress by LC-MS.

-

Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various coupling partners, based on analogous reactions reported in the literature for electron-deficient boronic esters.

Table 1: Comparison of Catalytic Systems

| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |

| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Good for a range of substrates, relatively air-stable. | 2 - 5 |

| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | High activity for electron-deficient and sterically hindered substrates. | 1 - 3 (Pd), 2 - 6 (Ligand) |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | 3 - 10 |

Table 2: Influence of Base and Solvent on a Model Reaction

| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |

| K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 70 - 90 | Common and effective for many substrates. |

| Cs₂CO₃ | THF | 80 | 75 - 95 | Stronger base, can accelerate slower reactions. |

| K₃PO₄ | Toluene / H₂O | 110 | 80 - 98 | Often the base of choice for challenging couplings. |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Application Notes and Protocols for Suzuki Coupling of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester with various aryl halides. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of biaryl sulfonamides. The following information is curated to facilitate the efficient optimization of this important transformation.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an aryl halide (where X = I, Br, or Cl) in the presence of a palladium catalyst and a base.

Caption: General Suzuki-Miyaura coupling reaction scheme.

Recommended Reaction Conditions

Successful Suzuki coupling of this compound with aryl halides is dependent on the careful selection of catalyst, base, and solvent. The reactivity of the aryl halide (I > Br > Cl) will influence the choice of reaction conditions. Below are summarized conditions based on typical Suzuki-Miyaura protocols for similar substrates.

Table 1: Recommended Catalysts, Bases, and Solvents

| Catalyst (mol%) | Ligand (if applicable) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Reaction Time (h) |

| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 |

| Pd₂(dba)₃ (1-3) | SPhos (2-6 mol%) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | 12-24 |

| Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ (2-3) | DMF or 1,4-Dioxane | 90-120 | 12-24 |

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction with different classes of aryl halides.

Protocol 1: Suzuki Coupling with Aryl Bromides and Iodides

This protocol is optimized for more reactive aryl bromides and iodides.

Materials:

-

This compound (1.2 mmol)

-

Aryl bromide or iodide (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane and deionized water to the flask via syringe.

-

The reaction mixture is stirred and heated to 90 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is 12-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Table 2: Example Yields for Coupling with Aryl Bromides/Iodides